molecular formula C27H27N3O8S B2632967 Fmoc-D-Lys(Ns)-OH CAS No. 2250437-39-7

Fmoc-D-Lys(Ns)-OH

Cat. No.: B2632967
CAS No.: 2250437-39-7
M. Wt: 553.59
InChI Key: PRVUNKPLPKHEPV-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Ns)-OH: is a derivative of lysine, an essential amino acid, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by the 2-nitrobenzenesulfonyl (Ns) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Ns)-OH typically involves the protection of the amino groups of lysine. The Fmoc group is introduced to the α-amino group of lysine using Fmoc-Cl in the presence of a base like sodium carbonate. The Ns group is introduced to the ε-amino group using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVUNKPLPKHEPV-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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